molecular formula C11H23NO3Si B15368862 Trimethylsilyl (hexanoylamino)acetate CAS No. 55494-05-8

Trimethylsilyl (hexanoylamino)acetate

Cat. No.: B15368862
CAS No.: 55494-05-8
M. Wt: 245.39 g/mol
InChI Key: XROBKRJAYNGRBG-UHFFFAOYSA-N
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Description

Trimethylsilyl (hexanoylamino)acetate is a silylated ester compound characterized by a trimethylsilyl (TMS) group attached to an acetate backbone, which is further functionalized with a hexanoylamino (NH-hexanoyl) substituent. The structure can be represented as (CH₃)₃Si–O–C(O)–CH₂–NH–C(O)–(CH₂)₄CH₃, with a molecular formula of C₁₃H₂₇NO₄Si and a molecular weight of 289.4 g/mol.

Silyl esters like this are widely used in organic synthesis as protecting groups for carboxylic acids or as intermediates in peptide chemistry due to their stability and ease of hydrolysis under mild conditions .

Properties

CAS No.

55494-05-8

Molecular Formula

C11H23NO3Si

Molecular Weight

245.39 g/mol

IUPAC Name

trimethylsilyl 2-(hexanoylamino)acetate

InChI

InChI=1S/C11H23NO3Si/c1-5-6-7-8-10(13)12-9-11(14)15-16(2,3)4/h5-9H2,1-4H3,(H,12,13)

InChI Key

XROBKRJAYNGRBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC(=O)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trimethylsilyl(trimethylsiloxy)acetate
  • Structure : (CH₃)₃Si–O–C(O)–O–Si(CH₃)₃
  • Molecular Formula : C₈H₁₈O₄Si₂
  • Molecular Weight : 234.4 g/mol
  • Key Features: Contains two TMS groups and a bridging acetate. The siloxy group increases steric bulk and thermal stability compared to the hexanoylamino derivative.
  • Applications : Used in silicone-based polymers and as a reagent in high-temperature reactions .
Ethyl (trimethylsilyl)acetate
  • Structure : (CH₃)₃Si–O–C(O)–CH₂–O–C₂H₅
  • Molecular Formula : C₇H₁₆O₂Si
  • Molecular Weight : 160.3 g/mol
  • Key Features: Simpler ester with an ethyl group. Lacks the hexanoylamino substituent, making it less polar and more volatile.
  • Applications : Common in GC-MS derivatization to enhance volatility of carboxylic acids .
Methyl 2-(bis[2-(trimethylsilyl)oxyethyl]amino)acetate
  • Structure : (CH₃)₃Si–O–(CH₂)₂–N–CH₂–C(O)–O–CH₃
  • Molecular Formula: C₁₃H₃₁NO₄Si₂
  • Molecular Weight : 321.6 g/mol
  • Key Features: Contains dual TMS-oxyethyl groups and an amino linkage. The branched structure offers unique solubility in polar aprotic solvents.
  • Applications : Explored in peptide synthesis and as a ligand in catalysis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Hydrolysis Rate (pH 7) Key Functional Groups
Trimethylsilyl (hexanoylamino)acetate 289.4 Low in water; high in DCM Moderate TMS, hexanoylamino, acetate
Trimethylsilyl(trimethylsiloxy)acetate 234.4 Insoluble in water Slow Dual TMS, siloxy
Ethyl (trimethylsilyl)acetate 160.3 Miscible with hexane Fast TMS, ethyl ester
Methyl 2-(bis[2-TMS-oxyethyl]amino)acetate 321.6 Soluble in DMF Moderate TMS-oxyethyl, amino, methyl ester
  • Steric Effects : Trimethylsilyl(trimethylsiloxy)acetate’s dual TMS groups hinder nucleophilic attacks, increasing stability .
This compound
  • Reactivity: The hexanoylamino group participates in amide-bond-forming reactions, useful in peptide synthesis. The TMS group can be cleaved under mild acidic conditions .
  • Applications: Potential use in prodrug design (e.g., masking carboxylic acids) or as a hydrophobic linker in biomaterials.
Trimethylsilyl(trimethylsiloxy)acetate
  • Reactivity : High thermal stability due to siloxane bridges; inert under basic conditions.
  • Applications : Industrial silicone production and specialty polymers .
Ethyl (trimethylsilyl)acetate
  • Reactivity : Rapid hydrolysis in aqueous environments.
  • Applications : Derivatization agent in analytical chemistry to improve chromatographic detection .

Market and Industrial Relevance

  • Trimethylsilyl(trimethylsiloxy)acetate : Dominates the silicone market, with a projected CAGR of 4.2% (2025–2030) due to demand in electronics and coatings .

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